molecular formula C11H15ClN2O3S B14607729 1-Chloro-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene CAS No. 60153-02-8

1-Chloro-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene

Cat. No.: B14607729
CAS No.: 60153-02-8
M. Wt: 290.77 g/mol
InChI Key: GHPCICSQWQDZLM-UHFFFAOYSA-N
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Description

1-Chloro-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene is an organic compound with the molecular formula C10H13ClN2O2S2. This compound is known for its unique structural features, which include a chloro-substituted benzene ring and a sulfonyl group attached to a propylamino carbonyl moiety. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene typically involves multiple steps. One common method includes the reaction of 1-chloro-4-nitrobenzene with propylamine to form 1-chloro-4-(propylamino)benzene. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The chloro group on the benzene ring can be substituted by other electrophiles.

    Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1-bromo-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene.

Scientific Research Applications

1-Chloro-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro group can also participate in various chemical reactions, altering the compound’s activity and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-((methylamino)carbonyl)amino)sulfonyl)benzene
  • 1-Chloro-4-((propylamino)carbothioyl)amino)sulfonyl)benzene

Uniqueness

1-Chloro-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific applications in research and industry.

Properties

CAS No.

60153-02-8

Molecular Formula

C11H15ClN2O3S

Molecular Weight

290.77 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-1-methyl-3-propylurea

InChI

InChI=1S/C11H15ClN2O3S/c1-3-8-13-11(15)14(2)18(16,17)10-6-4-9(12)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15)

InChI Key

GHPCICSQWQDZLM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N(C)S(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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